Aromatase-IN-2

Aromatase inhibition CYP19A1 Enzyme kinetics

Aromatase-IN-2 (YM511) delivers best-in-class aromatase inhibition with a cellular IC50 of 0.2 nM—5.5-fold more potent than CGS 16949A—and anti-proliferative IC50 of 0.13 nM in MCF-7 cells. With selectivity margins exceeding 130,000-fold against other steroidogenic enzymes, it ensures unambiguous pathway dissection. Validated oral ED50 of 0.002 mg/kg for ovarian estradiol suppression, plus defined dose-response in endometriosis models (minimum effective dose 0.04 mg/kg). Choose YM511 for reproducible, off-target-free estrogen research.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
Cat. No. B10802298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAromatase-IN-2
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4
InChIInChI=1S/C17H22N2O/c20-16(19-11-12-1-3-18-4-2-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,13-15H,5-11H2,(H,19,20)
InChIKeyGYWQBPYNAGLBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aromatase-IN-2 (YM511) for Research Procurement: Potent Non-Steroidal Aromatase Inhibitor


Aromatase-IN-2, also designated as YM511 (CAS: 148869-05-0), is a synthetic non-steroidal small-molecule inhibitor of aromatase (CYP19A1), the rate-limiting enzyme responsible for the conversion of androgens to estrogens. It belongs to the 4-amino-4H-1,2,4-triazole chemical class, specifically identified as 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole [1]. The compound exhibits competitive inhibition kinetics against aromatase and has been characterized in multiple preclinical models for estrogen-dependent conditions [2].

Why Aromatase-IN-2 (YM511) Cannot Be Simply Replaced by Alternative Aromatase Inhibitors in Research


Aromatase inhibitors vary substantially in their potency, selectivity profiles, and in vivo efficacy endpoints. Substitution with a different aromatase inhibitor without verification of these parameters may confound experimental interpretation and lead to inconsistent dose-response relationships. Aromatase-IN-2 (YM511) demonstrates quantitatively defined differentiation from comparator agents including CGS 16949A (fadrozole), CGS 20267 (letrozole), and R 76713 (vorozole) across multiple orthogonal assays [1]. The magnitude of these differences—ranging from 3-fold to over 100,000-fold in selectivity margins—renders direct substitution scientifically unsound without prior validation of the specific endpoints under investigation [2].

Aromatase-IN-2 (YM511) Quantified Differentiation Evidence: Comparative Data Against Leading Aromatase Inhibitors


Aromatase-IN-2 (YM511) Enzyme Inhibition Potency: Direct Head-to-Head Comparison vs. CGS 16949A, CGS 20267, and R 76713

Aromatase-IN-2 (YM511) was directly compared against three other aromatase inhibitors—CGS 16949A (fadrozole), CGS 20267 (letrozole), and R 76713 (vorozole)—in a head-to-head in vitro study using microsomes from both rat ovary and human placenta [1]. YM511 demonstrated approximately 3-fold greater potency than all three comparators in inhibiting aromatase activity [1]. The compound exhibited competitive inhibition kinetics, confirming its direct engagement with the enzyme active site [1].

Aromatase inhibition CYP19A1 Enzyme kinetics Breast cancer research

Aromatase-IN-2 (YM511) Cellular Anti-Proliferative Activity: Quantitative Superiority Over CGS 16949A in MCF-7 Breast Cancer Cells

In MCF-7 human breast cancer cells stimulated by testosterone, Aromatase-IN-2 (YM511) inhibited cellular aromatase activity with an IC50 of 0.2 nM, which was 5.5-fold more potent than CGS 16949A [1]. Furthermore, YM511 inhibited cell proliferation with an IC50 of 0.13 nM and DNA synthesis with an IC50 of 0.18 nM, demonstrating approximately 3- to 5-fold greater potency than CGS 16949A in functional cellular assays [1]. Importantly, YM511 did not inhibit estradiol-stimulated cell proliferation, confirming that its anti-proliferative effect is specifically mediated through aromatase inhibition rather than direct anti-estrogenic or cytotoxic activity [1].

MCF-7 cells Breast cancer Cell proliferation Anti-proliferative activity

Aromatase-IN-2 (YM511) Enzyme Selectivity: Quantitative Margins Against Off-Target Steroidogenic Enzymes

Aromatase-IN-2 (YM511) demonstrates an exceptionally wide selectivity margin relative to other steroid hormone synthesis pathways. The IC50 values for aldosterone production from adrenal cells were 5,500 to 9,800 times higher than the IC50 for rat ovarian aromatase, and the IC50 for cortisol production was similarly elevated [1]. Most notably, the IC50 for testosterone production was 130,000 times higher than that for aromatase inhibition [1]. In vivo, YM511 at 1 mg/kg for 2 weeks slightly decreased corticosterone levels but had no significant effect on serum aldosterone, ACTH, or plasma renin activity, whereas CGS 16949A caused significant reductions in aldosterone and increases in renin activity at the same dose [1].

CYP selectivity Steroidogenesis Off-target activity Endocrinology

Aromatase-IN-2 (YM511) In Vivo Oral Efficacy: Dose-Response Comparison vs. Multiple Comparators

Aromatase-IN-2 (YM511) demonstrates potent oral activity in vivo. In a pregnant mare serum gonadotropin (PMSG)-stimulated rat model, YM511 decreased ovarian estradiol content with an oral ED50 of 0.002 mg/kg, which was equipotent to CGS 20267 (letrozole) and 3-fold more potent than both CGS 16949A and R 76713 [1]. In a 2-week dosing study evaluating uterine weight reduction as a pharmacodynamic biomarker, YM511 at 1 mg/kg reduced uterine weight to ovariectomized levels, an effect that was 10-fold more potent than CGS 16949A, CGS 20267, and R 76713 [1]. Additionally, serum estradiol levels in female rats were reduced by YM511 at 0.01 mg/kg into the ovariectomized range [1].

Oral bioavailability In vivo efficacy ED50 Estrogen suppression

Aromatase-IN-2 (YM511) as a Chemical Scaffold for Dual Aromatase-Sulfatase Inhibitors

Aromatase-IN-2 (YM511) has been successfully employed as a validated chemical scaffold for developing dual aromatase-steroid sulfatase inhibitors (DASIs) [1]. Sulfamoylated derivatives of YM511 were found to be potent dual inhibitors with IC50 values of 20-227 nM for steroid sulfatase (STS) and 0.82-100 nM for aromatase in JEG-3 cells [1]. In comparison, letrozole-based derivatives generated in the same study demonstrated a different potency and selectivity profile for the dual-target approach. This scaffold derivatization strategy enables researchers to explore the therapeutic hypothesis of simultaneous aromatase and sulfatase blockade [1].

Dual inhibitor Steroid sulfatase Endocrine therapy Chemical biology

Aromatase-IN-2 (YM511) Differential Onset of In Vivo Action vs. GnRH Agonist in Endometriosis Model

In a rat model of experimental endometriosis (endometrial explant transplantation under the renal capsule), Aromatase-IN-2 (YM511) demonstrated a significantly faster onset of inhibitory action compared to the gonadotropin-releasing hormone (GnRH) agonist leuprolide [1]. YM511 (0.1 mg/kg) completely prevented growth of endometrial explants by day 4, whereas leuprolide (1 mg/rat) showed no inhibitory effect until day 15 [1]. The minimum effective dose of YM511 for reducing explant volume was 0.04 mg/kg [1]. Additionally, YM511 decreased insulin-like growth factor-I (IGF-I) mRNA expression in the endometrial explant by 58% and in the uterus by 48%, reductions that were comparable to surgical ovariectomy [1].

Endometriosis In vivo model IGF-I expression Estrogen deprivation

Aromatase-IN-2 (YM511) Optimal Research and Industrial Application Scenarios


Estrogen-Dependent Breast Cancer Preclinical Research Requiring High Cellular Potency and Defined Selectivity

Aromatase-IN-2 (YM511) is optimally deployed in MCF-7 breast cancer cell-based studies investigating aromatase-dependent proliferation mechanisms. With a cellular aromatase inhibition IC50 of 0.2 nM—5.5-fold more potent than CGS 16949A—and an anti-proliferative IC50 of 0.13 nM, YM511 enables robust suppression of estrogen-driven growth at low nanomolar concentrations [1]. Its established mechanism-specificity (no inhibition of estradiol-stimulated proliferation) and wide selectivity margins against other steroidogenic enzymes (up to 130,000-fold) make it suitable for dissecting aromatase-specific pathways without confounding off-target endocrine effects [1][2].

In Vivo Rodent Studies of Estrogen Suppression and Target Tissue Effects Requiring Oral Dosing

For in vivo experiments requiring oral administration and potent estrogen suppression, Aromatase-IN-2 (YM511) offers a validated dosing paradigm. An oral ED50 of 0.002 mg/kg for ovarian estradiol reduction has been established in rats, with serum estradiol suppressed to ovariectomized levels at 0.01 mg/kg [1]. For pharmacodynamic assessment of uterine tissue response, 1 mg/kg oral dosing over 2 weeks achieves uterine weight reduction comparable to surgical ovariectomy—an effect 10-fold more potent than CGS 16949A, CGS 20267, and R 76713 [1]. These established dose-response relationships support experimental designs ranging from acute biomarker studies to chronic efficacy models.

Experimental Endometriosis Models Evaluating Estrogen-Dependent Lesion Growth and Biomarker Modulation

Aromatase-IN-2 (YM511) is particularly suited for rat endometrial explant transplantation models of endometriosis. The compound prevents explant growth within 4 days at 0.1 mg/kg, providing an 11-day faster onset of action compared to leuprolide in head-to-head comparison [1]. The minimum effective dose of 0.04 mg/kg has been defined for explant volume reduction [1]. Researchers can additionally monitor IGF-I mRNA expression as a mechanistic pharmacodynamic biomarker, with YM511 reducing explant IGF-I by 58% and uterine IGF-I by 48%—suppression magnitudes equivalent to surgical ovariectomy [1].

Medicinal Chemistry Campaigns Developing Dual Aromatase-Sulfatase Inhibitor Scaffolds

Aromatase-IN-2 (YM511) serves as a structurally characterized and biologically validated starting point for the design of dual aromatase-steroid sulfatase inhibitors (DASIs). Sulfamoylation of the YM511 core yields compounds with dual inhibitory activity (STS IC50 = 20-227 nM; aromatase IC50 = 0.82-100 nM in JEG-3 cells), providing a defined structure-activity relationship (SAR) platform for iterative optimization [1]. This application is relevant for research groups exploring the therapeutic hypothesis that simultaneous blockade of aromatase and sulfatase pathways may provide superior estrogen deprivation compared to aromatase inhibition alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aromatase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.